molecular formula C11H15N3 B13006408 2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine

2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine

Cat. No.: B13006408
M. Wt: 189.26 g/mol
InChI Key: DVNWUPKCBRWZSD-UHFFFAOYSA-N
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Description

2’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine is a nitrogen-containing heterocyclic compound. This compound is part of a class of molecules known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 2’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine includes a bipyridine core, which is a common motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine typically involves multi-step organic reactions. One common method includes the cyclization of Schiff bases using complex bases of amides of group I of the periodic table (e.g., NaNH2, KNH2) and alcoholates (e.g., t-BuONa, t-BuOK) in inert proton-free diluents such as benzene, cyclohexane, toluene, or xylene . The reaction conditions often involve temperatures ranging from 20°C to the boiling point of the diluent used.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce fully saturated amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine is unique due to its specific bipyridine core structure, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological processes.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

6-methyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine

InChI

InChI=1S/C11H15N3/c1-8-9(5-6-11(12)14-8)10-4-2-3-7-13-10/h5-6H,2-4,7H2,1H3,(H2,12,14)

InChI Key

DVNWUPKCBRWZSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)C2=NCCCC2

Origin of Product

United States

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